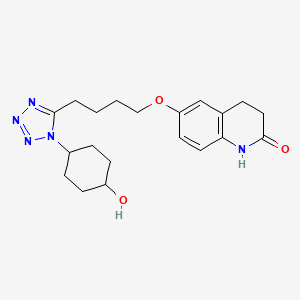

4'-trans-Hydroxy Cilostazol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXNZXLUGHLDBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434374, DTXSID801343144 |

Source

|

| Record name | 4'-trans-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4'-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87153-04-6, 87153-06-8 |

Source

|

| Record name | 4'-Hydroxycilostazol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxycilostazol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-trans-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4'-Hydroxycilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYCILOSTAZOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142MZU1X6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-HYDROXYCILOSTAZOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL83KWZ4LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of 4'-trans-Hydroxy Cilostazol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-trans-Hydroxy Cilostazol, also known as OPC-13213, is a principal active metabolite of the antiplatelet and vasodilatory drug, Cilostazol. Following oral administration, Cilostazol is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, into several metabolites, including this compound.[1][2][3] This metabolite significantly contributes to the overall pharmacological effects observed with Cilostazol treatment. This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its molecular targets, downstream signaling pathways, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition

The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase 3 (PDE3).[4] PDE3 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in various cells, including platelets and vascular smooth muscle cells. By inhibiting PDE3, this compound prevents the hydrolysis of cAMP to adenosine monophosphate (AMP), leading to an accumulation of intracellular cAMP.[4]

This increase in cAMP levels activates cAMP-dependent protein kinase A (PKA). PKA, in turn, phosphorylates a cascade of downstream targets, ultimately resulting in two major physiological outcomes:

-

Inhibition of Platelet Aggregation: In platelets, PKA activation leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Phosphorylated VASP is involved in inhibiting platelet adhesion, aggregation, and granule release, thereby reducing thrombus formation.[5]

-

Vasodilation: In vascular smooth muscle cells, the elevation of cAMP and subsequent PKA activation leads to the relaxation of the muscle cells, resulting in vasodilation and increased blood flow.[6]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, its potency relative to the parent compound, Cilostazol, has been established. This allows for a comparative understanding of its contribution to the overall pharmacological effect.

| Compound | Target | IC50 | Relative Potency to Cilostazol | Reference |

| Cilostazol | PDE3A | 0.2 µM | 1 | [7][8] |

| This compound (OPC-13213) | PDE3 | Estimated 1.0 - 1.4 µM | ~0.2 (one-fifth as active) | [1][3][4] |

| 3,4-dehydro-cilostazol (OPC-13015) | PDE3 | More potent | 4-7 times more active | [1][3] |

Note: The IC50 value for this compound is an estimation based on qualitative descriptions of its potency relative to Cilostazol.

Signaling Pathway

The signaling cascade initiated by this compound's inhibition of PDE3 is depicted below.

Caption: Signaling pathway of this compound.

Experimental Protocols

Phosphodiesterase 3 (PDE3) Inhibition Assay

This assay quantifies the inhibitory activity of this compound on PDE3.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE3.

Principle: The assay measures the amount of cAMP hydrolyzed by a purified PDE3 enzyme in the presence and absence of the inhibitor.

Generalized Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinant human PDE3A is used as the enzyme source.

-

[³H]-cAMP is used as the substrate.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a cAMP concentration typically at or below its Km for PDE3.

-

-

Incubation:

-

Pre-incubate varying concentrations of this compound with the PDE3 enzyme for a defined period at 37°C.

-

-

Initiation and Termination:

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction by adding a stopping reagent (e.g., boiling or adding snake venom containing 5'-nucleotidase).

-

-

Separation and Quantification:

-

The resulting [³H]-AMP is separated from unreacted [³H]-cAMP using anion-exchange chromatography.

-

The amount of [³H]-AMP is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of PDE3 inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Generalized workflow for a PDE3 inhibition assay.

Measurement of Intracellular cAMP Levels

This experiment determines the effect of this compound on cAMP accumulation in target cells.

Objective: To quantify the change in intracellular cAMP concentration in platelets or vascular smooth muscle cells following treatment with this compound.

Principle: A competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA), is commonly used.

Generalized Protocol (RIA):

-

Cell Preparation and Treatment:

-

Isolate human platelets or culture vascular smooth muscle cells.

-

Pre-incubate cells with a phosphodiesterase inhibitor (other than PDE3, to prevent cAMP degradation by other PDEs) if necessary.

-

Treat cells with varying concentrations of this compound for a specified time.

-

-

Cell Lysis:

-

Lyse the cells to release intracellular contents, including cAMP.

-

-

Radioimmunoassay:

-

Combine the cell lysate with a known amount of [¹²⁵I]-labeled cAMP and a specific anti-cAMP antibody.

-

Incubate to allow competition between the unlabeled cAMP from the sample and the labeled cAMP for binding to the antibody.

-

-

Separation:

-

Separate the antibody-bound cAMP from free cAMP (e.g., using a precipitating antibody or solid-phase coated tubes).

-

-

Quantification:

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of unlabeled cAMP.

-

Determine the cAMP concentration in the samples by interpolating their radioactivity values on the standard curve.

-

Western Blot Analysis of VASP Phosphorylation

This method is used to assess the activation of the PKA pathway by measuring the phosphorylation of its downstream target, VASP.

Objective: To detect and quantify the level of phosphorylated VASP in platelets treated with this compound.

Generalized Protocol:

-

Platelet Isolation and Treatment:

-

Isolate human platelets and treat them with different concentrations of this compound.

-

-

Protein Extraction:

-

Lyse the platelets in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

-

Protein Quantification:

-

Determine the total protein concentration of each lysate to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser157 or Ser239).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., total VASP or β-actin) to determine the relative increase in VASP phosphorylation.

-

Conclusion

This compound is an important active metabolite of Cilostazol that exerts its therapeutic effects primarily through the selective inhibition of PDE3. This leads to an increase in intracellular cAMP levels in platelets and vascular smooth muscle cells, resulting in the inhibition of platelet aggregation and vasodilation, respectively. While a precise IC50 value for this compound's inhibition of PDE3 is not definitively reported, its potency is estimated to be approximately one-fifth that of the parent compound. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of the pharmacological properties of this and other related compounds. A deeper understanding of the mechanism of action of this compound is crucial for the development of more targeted and effective therapies for peripheral artery disease and other vascular disorders.

References

- 1. Cilostazol Tablets, USP50 mg and 100 mgRx only [dailymed.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. DailyMed - CILOSTAZOL tablet [dailymed.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cilostazol induces vasorelaxation through the activation of the eNOS/NO/cGMP pathway, prostanoids, AMPK, PKC, potassium channels, and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

The Biological Activity of 4'-trans-Hydroxy Cilostazol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostazol, a potent phosphodiesterase III (PDE3) inhibitor, is a widely prescribed therapeutic agent for the management of intermittent claudication. Its clinical efficacy is attributed not only to the parent drug but also to its active metabolites, which contribute significantly to its overall pharmacological profile. Among these, 4'-trans-Hydroxy Cilostazol, also known as OPC-13213, is a major circulating metabolite with notable biological activity. This technical guide provides an in-depth exploration of the biological functions of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.

Core Mechanism of Action

The primary mechanism of action of this compound, mirroring that of its parent compound, is the selective inhibition of phosphodiesterase III (PDE3). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP in key target cells, namely platelets and vascular smooth muscle cells. The subsequent elevation in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in two principal physiological responses: inhibition of platelet aggregation and vasodilation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the biological activity and pharmacokinetics of this compound.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Value | Species/System | Notes |

| PDE3 Inhibition (IC50) | ~1.0 - 1.5 µM (estimated) | Not Specified | Stated to be approximately one-fifth to 2-3 times less potent than cilostazol (cilostazol IC50 ≈ 0.2 µM)[1][2][3]. |

| Antiplatelet Activity | Contributes to the overall antiplatelet effect of cilostazol | Human | The metabolite's activity is a component of the total in vivo effect after cilostazol administration. |

| Vasodilatory Effect | Contributes to the overall vasodilatory effect of cilostazol | Animal models | The metabolite's activity is a component of the total in vivo effect after cilostazol administration. |

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Condition |

| Plasma Protein Binding | 66% | Healthy subjects[4][5]. |

| Major Metabolizing Enzymes | CYP3A4, CYP2C19, CYP3A5 | In vitro studies. |

| Plasma Concentration (as % of total analytes) | 4% | Following a 100 mg oral dose of radiolabeled cilostazol[2]. |

| Elimination Half-Life (t1/2) | ~11-13 hours (similar to cilostazol) | Healthy subjects and patients with peripheral arterial disease. |

| Renal Excretion | ~30% of an oral cilostazol dose is excreted in the urine as 4'-trans-hydroxy-cilostazol | Healthy subjects[4]. |

Signaling Pathways

The biological effects of this compound are mediated through the cAMP-PKA signaling cascade. The following diagrams, generated using the DOT language, illustrate the key pathways in platelets and vascular smooth muscle cells.

Inhibition of Platelet Aggregation by this compound.

Vasodilation Signaling Pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. Below are representative protocols for key experiments.

Phosphodiesterase III (PDE3) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE3.

Materials:

-

Purified human platelet PDE3 enzyme

-

This compound (test compound)

-

Cilostazol (positive control)

-

[3H]-cAMP (substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, and the purified PDE3 enzyme.

-

Add varying concentrations of this compound or cilostazol to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [3H]-cAMP.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by boiling.

-

Add snake venom nucleotidase to convert the resulting [3H]-5'-AMP to [3H]-adenosine.

-

Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using an anion-exchange resin slurry.

-

Quantify the amount of [3H]-adenosine in the supernatant using liquid scintillation counting.

-

Calculate the percentage of PDE3 inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human venous blood collected in sodium citrate anticoagulant.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by differential centrifugation.

-

This compound (test compound) dissolved in a suitable vehicle (e.g., DMSO).

-

Platelet agonists (e.g., adenosine diphosphate (ADP), collagen, arachidonic acid).

-

Light transmission aggregometer.

Procedure:

-

Prepare PRP and PPP from citrated whole blood. Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.

-

Add the vehicle or varying concentrations of this compound to the PRP and incubate for a short period (e.g., 5 minutes).

-

Establish a baseline light transmission using PRP (0% aggregation) and PPP (100% aggregation).

-

Initiate platelet aggregation by adding a specific agonist (e.g., ADP).

-

Record the change in light transmission over time for a set duration (e.g., 5-10 minutes).

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

Calculate the percentage of inhibition of aggregation for each concentration of the test compound relative to the vehicle control.

Ex Vivo Vasodilation Assay (Isolated Tissue Organ Bath)

Objective: To assess the vasodilatory properties of this compound on isolated arterial rings.

Materials:

-

Isolated arterial segments (e.g., rat thoracic aorta, rabbit mesenteric artery).

-

Krebs-Henseleit physiological salt solution.

-

Vasoconstrictor agent (e.g., phenylephrine, potassium chloride).

-

This compound (test compound).

-

Isolated tissue organ bath system with force transducers and data acquisition software.

Procedure:

-

Dissect the artery and cut it into rings of a specific length (e.g., 2-3 mm).

-

Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

Induce a sustained contraction in the arterial rings by adding a vasoconstrictor agent (e.g., phenylephrine).

-

Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the bath.

-

Record the changes in isometric tension (relaxation) after each addition.

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Construct a concentration-response curve and calculate the EC50 (the concentration of the compound that produces 50% of the maximal relaxation).

Conclusion

This compound is a biologically active metabolite of cilostazol that contributes to the therapeutic effects of the parent drug through its inhibitory action on phosphodiesterase III. Its ability to increase intracellular cAMP levels in platelets and vascular smooth muscle cells results in clinically relevant antiplatelet and vasodilatory effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of cilostazol and its metabolites, facilitating further investigation into their pharmacological properties and therapeutic potential.

References

- 1. Effects of the cAMP-elevating agents cilostamide, cilostazol and forskolin on the phosphorylation of Akt and GSK-3beta in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. PathBank [pathbank.org]

- 5. Cilostazol Inhibits Vascular Smooth Muscle Cell Proliferation and Reactive Oxygen Species Production through Activation of AMP-activated Protein Kinase Induced by Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway of 4'-trans-Hydroxy Cilostazol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-trans-Hydroxy Cilostazol is a principal active metabolite of Cilostazol, a medication used to treat intermittent claudication. While the metabolic pathway is known, a detailed chemical synthesis route is crucial for obtaining this compound as a reference standard, for in-depth pharmacological studies, and for the development of new derivatives. This technical guide outlines a comprehensive, multi-step synthesis pathway for this compound, complete with detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams. The proposed synthesis is based on established chemical principles and adapts known procedures for the synthesis of Cilostazol and its analogues.

Introduction

Cilostazol is a quinolinone derivative that acts as a phosphodiesterase III inhibitor, leading to vasodilation and inhibition of platelet aggregation. Its pharmacological effects are, in part, attributable to its active metabolites, among which this compound is significant. The in-vivo formation of this metabolite occurs via hydroxylation of the cyclohexyl ring of Cilostazol, mediated by cytochrome P450 enzymes. For research and development purposes, a reliable laboratory synthesis is essential. This document provides a technically detailed guide for the chemical synthesis of this compound.

Overall Synthesis Strategy

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of the Core Moiety: Preparation of 6-hydroxy-3,4-dihydroquinolin-2-one.

-

Synthesis of the Hydroxylated Side Chain: A multi-step synthesis of the key intermediate, 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole. This involves the protection of the hydroxyl group, followed by acylation, tetrazole ring formation, and subsequent deprotection.

-

Coupling and Final Product Formation: Williamson ether synthesis to couple the core and the side chain, yielding this compound.

The overall synthetic scheme is depicted in the workflow diagram below.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Synthesis of the Core Moiety: 6-Hydroxy-3,4-dihydroquinolin-2-one

The synthesis of the quinolinone core is a well-established procedure.

Step 1: Acylation of p-Anisidine

Figure 2: Acylation of p-Anisidine.

-

Protocol: To a solution of p-anisidine in a suitable solvent (e.g., dichloromethane or toluene), 3-chloropropionyl chloride is added dropwise at a controlled temperature (typically 0-5 °C). A base, such as triethylamine or pyridine, can be used to scavenge the HCl byproduct. The reaction is stirred until completion, monitored by TLC. The product, N-(4-methoxyphenyl)-3-chloropropanamide, is isolated by extraction and purified by recrystallization.

Step 2: Friedel-Crafts Cyclization and Demethylation

Figure 3: Cyclization and Demethylation to form the core.

-

Protocol: N-(4-methoxyphenyl)-3-chloropropanamide is treated with a Lewis acid, typically aluminum chloride (AlCl₃), at an elevated temperature to induce intramolecular Friedel-Crafts cyclization. This yields 6-methoxy-3,4-dihydroquinolin-2-one. Subsequent demethylation, for example, using boron tribromide (BBr₃) in dichloromethane, affords the desired 6-hydroxy-3,4-dihydroquinolin-2-one. Purification is achieved by chromatography or recrystallization.

Table 1: Summary of Data for Core Synthesis

| Step | Reactants | Reagents/Solvents | Product | Yield (%) | Purity (%) |

| Acylation | p-Anisidine, 3-Chloropropionyl chloride | Dichloromethane, Triethylamine | N-(4-methoxyphenyl)-3-chloropropanamide | ~90 | >98 |

| Cyclization/Demethylation | N-(4-methoxyphenyl)-3-chloropropanamide | AlCl₃, BBr₃, Dichloromethane | 6-Hydroxy-3,4-dihydroquinolin-2-one | ~75-85 | >99 |

Synthesis of the Hydroxylated Side Chain

This part of the synthesis requires careful protection of the hydroxyl group.

Step 1: Protection of trans-4-Aminocyclohexanol

-

Protocol: trans-4-Aminocyclohexanol is reacted with a suitable protecting group reagent, for example, tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole in DMF. The reaction protects the hydroxyl group as a TBDMS ether.

Step 2: Acylation of the Protected Amine

-

Protocol: The protected aminocyclohexanol is then acylated with 5-chlorovaleryl chloride in a similar manner to the acylation of p-anisidine.

Step 3: Tetrazole Formation

-

Protocol: The resulting amide is converted to the tetrazole via a two-step, one-pot reaction. First, it is treated with phosphorus pentachloride (PCl₅) to form the corresponding imidoyl chloride. Then, an azide source, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), is added to facilitate the [3+2] cycloaddition, forming the tetrazole ring.

Step 4: Deprotection

-

Protocol: The TBDMS protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF to yield the final side chain intermediate: 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole.

Table 2: Summary of Data for Side Chain Synthesis

| Step | Starting Material | Key Reagents | Product | Estimated Yield (%) |

| Protection | trans-4-Aminocyclohexanol | TBDMSCl, Imidazole, DMF | Protected Aminocyclohexanol | >95 |

| Acylation | Protected Aminocyclohexanol | 5-Chlorovaleryl chloride, Triethylamine | Protected Amide Intermediate | ~90 |

| Cyclization | Protected Amide Intermediate | PCl₅, NaN₃ (or TMSN₃), Toluene | Protected Tetrazole Side Chain | ~80-85 |

| Deprotection | Protected Tetrazole Side Chain | TBAF, THF | 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole | >90 |

Final Coupling: Williamson Ether Synthesis

Figure 4: Final coupling step to yield this compound.

-

Protocol: 6-Hydroxy-3,4-dihydroquinolin-2-one and 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole are dissolved in a polar aprotic solvent such as DMF. A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added, and the mixture is heated to promote the Williamson ether synthesis. The reaction progress is monitored by HPLC or TLC. Upon completion, the product is isolated by pouring the reaction mixture into water, followed by filtration and purification by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 3: Final Product Specifications

| Parameter | Specification |

| Chemical Name | 6-[4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone |

| Molecular Formula | C₂₀H₂₇N₅O₃ |

| Molecular Weight | 385.46 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity (HPLC) | ≥98% |

| Identification | Conforms to the structure as determined by ¹H NMR, ¹³C NMR, and Mass Spectrometry. |

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the laboratory-scale preparation of this compound. By breaking down the synthesis into the formation of a core moiety and a hydroxylated side chain, followed by their coupling, the overall process is manageable and relies on well-understood chemical transformations. The use of a protecting group for the hydroxyl function on the cyclohexyl ring is a key consideration for achieving a successful synthesis with good yield and purity. This guide serves as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

In Vitro Pharmacology of 4'-trans-Hydroxy Cilostazol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacology of 4'-trans-Hydroxy Cilostazol, a primary active metabolite of the antiplatelet and vasodilatory agent, Cilostazol. This document details its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound, also known as OPC-13213, exerts its pharmacological effects primarily as a competitive inhibitor of phosphodiesterase III (PDE3), with a particular selectivity for the PDE3A isoform.[1][2] Inhibition of PDE3 activity curtails the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[3] Elevated cAMP levels, in turn, activate protein kinase A (PKA), which mediates downstream signaling cascades resulting in vasodilation and the inhibition of platelet aggregation.[4][5]

Quantitative In Vitro Data

The in vitro potency of this compound has been characterized relative to its parent compound, Cilostazol. While specific IC50 values are not consistently reported in publicly available literature, the consensus from multiple studies indicates a lower potency than Cilostazol.

| Compound | Target | Parameter | Value | Reference |

| This compound (OPC-13213) | PDE3 | Relative Potency vs. Cilostazol | 2 to 3 times less potent | |

| Platelet Aggregation Inhibition | Relative Potency vs. Cilostazol | Approximately one-third as potent | ||

| Cilostazol | PDE3A | IC50 | 0.2 µM | [1][6] |

| Platelet Aggregation (Collagen-induced) | IC50 | 75.4 ± 2.4 μM | ||

| Adenosine Uptake | IC50 | 7 µM | [7] |

Note: The IC50 value for this compound can be estimated to be in the range of 0.4 µM to 0.6 µM based on its relative potency to Cilostazol.

Signaling Pathway

The primary signaling pathway affected by this compound is the cAMP-mediated pathway. Inhibition of PDE3 leads to an increase in intracellular cAMP, which then activates PKA. PKA subsequently phosphorylates various downstream targets, resulting in the physiological responses of vasodilation and inhibition of platelet aggregation.

Figure 1. Signaling pathway of this compound.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the pharmacology of this compound.

Phosphodiesterase 3 (PDE3) Inhibition Assay

This assay quantifies the inhibitory activity of a compound on PDE3 enzyme activity, typically by measuring the hydrolysis of radiolabeled cAMP.

Objective: To determine the IC50 value of this compound for the inhibition of PDE3.

Materials:

-

Recombinant human PDE3A

-

[³H]-cAMP (radiolabeled cyclic AMP)

-

Snake venom nucleotidase

-

Anion exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

This compound

-

Microcentrifuge tubes

-

Liquid scintillation counter

Workflow Diagram:

Figure 2. Workflow for a PDE3 inhibition radioassay.

Detailed Protocol:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a fixed concentration of recombinant human PDE3A, and varying concentrations of this compound (or vehicle control).

-

Pre-incubation: Pre-incubate the reaction mixtures for a short period (e.g., 10-15 minutes) at the assay temperature (typically 30-37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding a known amount of [³H]-cAMP to each tube.

-

Incubation: Incubate the reactions for a defined period during which the enzyme exhibits linear product formation.

-

Termination of Reaction: Stop the reaction, typically by boiling the tubes for a few minutes to denature the PDE3 enzyme.[8]

-

Conversion to Adenosine: Add snake venom nucleotidase to the reaction tubes and incubate further. This enzyme converts the product of the PDE3 reaction, [³H]-AMP, into [³H]-adenosine.[8]

-

Separation: Add an anion exchange resin slurry to the tubes. The negatively charged unreacted [³H]-cAMP will bind to the resin, while the uncharged [³H]-adenosine remains in the supernatant.[8]

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial containing scintillation fluid.

-

Data Analysis: Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the PDE3 activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Intracellular cAMP Accumulation Assay

This assay measures the ability of this compound to increase intracellular cAMP levels in a cell-based system, often using platelets or vascular smooth muscle cells.

Objective: To quantify the increase in intracellular cAMP levels in response to treatment with this compound.

Materials:

-

Cultured cells (e.g., human platelets, vascular smooth muscle cells)

-

Cell culture medium

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation by other PDEs)

-

Adenylyl cyclase activator (e.g., Forskolin, as a positive control)

-

Cell lysis buffer

-

cAMP competitive ELISA kit

Workflow Diagram:

Figure 3. Workflow for a cell-based cAMP accumulation assay.

Detailed Protocol:

-

Cell Culture: Plate the chosen cells (e.g., vascular smooth muscle cells) in a multi-well plate and grow to a suitable confluency.

-

Cell Treatment: Replace the culture medium with a buffer containing a general phosphodiesterase inhibitor like IBMX to prevent cAMP degradation by other PDE families. Add varying concentrations of this compound, a vehicle control, and a positive control (e.g., Forskolin) to the respective wells.[9]

-

Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 15-30 minutes).[9]

-

Cell Lysis: Aspirate the treatment solutions and add a cell lysis buffer to each well to release the intracellular contents, including cAMP.[9]

-

cAMP Quantification (Competitive ELISA):

-

Standard Curve: Prepare a series of cAMP standards with known concentrations as provided in the ELISA kit.

-

Assay Plate: Add the cell lysates and cAMP standards to the wells of an anti-cAMP antibody-coated microplate.

-

Competitive Binding: Add a fixed amount of HRP-conjugated cAMP to each well. During incubation, the unlabeled cAMP from the samples and standards will compete with the HRP-labeled cAMP for binding to the limited number of antibody sites.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

-

Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of cAMP in the cell lysates.

Conclusion

This compound is an active metabolite of Cilostazol that contributes to its overall therapeutic effect through the inhibition of phosphodiesterase 3. Although less potent than its parent compound, its presence in the circulation following Cilostazol administration is pharmacologically significant. The in vitro assays detailed in this guide provide a robust framework for the characterization of this compound and other novel PDE3 inhibitors. A thorough understanding of its in vitro pharmacology is essential for researchers and professionals involved in the development of anti-thrombotic and vasodilatory therapies.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Comparison of the effects of cilostazol and milrinone on intracellular cAMP levels and cellular function in platelets and cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cilostazol, a selective cAMP phosphodiesterase inhibitor on the contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cilostazol promotes vascular smooth muscles cell differentiation through the cAMP response element-binding protein-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 6. Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New mechanism of action for cilostazol: interplay between adenosine and cilostazol in inhibiting platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 4'-trans-Hydroxy Cilostazol and its Inhibition of Phosphodiesterase III

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4'-trans-hydroxy cilostazol, a primary active metabolite of the antiplatelet and vasodilatory drug cilostazol. The document elucidates its core mechanism of action as a phosphodiesterase III (PDE3) inhibitor, presenting available data on its inhibitory potency. Detailed experimental protocols for assessing PDE3 inhibition are provided, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Cilostazol is a medication utilized for the symptomatic management of intermittent claudication in peripheral arterial disease.[1][2] Its therapeutic effects, primarily vasodilation and inhibition of platelet aggregation, are mediated through the inhibition of phosphodiesterase III (PDE3).[3] Following oral administration, cilostazol is extensively metabolized by hepatic cytochrome P450 enzymes, principally CYP3A4 and to a lesser extent CYP2C19, into several metabolites.[2] Among these, this compound (also known as OPC-13213) is one of the major active metabolites that contribute to the overall pharmacological effect of the parent drug.[4] This guide focuses specifically on the interaction of this compound with its molecular target, PDE3.

Mechanism of Action: PDE3 Inhibition

Phosphodiesterase III is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade. By hydrolyzing cAMP to adenosine 5'-monophosphate (5'-AMP), PDE3 regulates the intracellular concentration of this second messenger. In vascular smooth muscle cells and platelets, elevated cAMP levels lead to a cascade of downstream effects that promote vasodilation and inhibit aggregation.[5][3]

This compound, like its parent compound, is a selective inhibitor of PDE3.[2] By binding to the enzyme, it prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in reduced platelet aggregation and relaxation of vascular smooth muscle.[3]

Quantitative Data: Inhibitory Potency

Precise IC50 values for this compound's inhibition of PDE3 are not consistently reported in publicly available literature. However, its potency relative to the parent drug, cilostazol, has been described.

| Compound | Relative Potency vs. Cilostazol | Reference |

| This compound (OPC-13213) | Approximately 2 to 3 times less potent | [4] |

| This compound (OPC-13213) | Approximately one-fifth (20%) as active | [6][7] |

| 3,4-dehydro-cilostazol (OPC-13015) | 3 to 7 times more potent | [4] |

Note: The variability in reported relative potency may be due to different assay conditions and methodologies.

Experimental Protocols: PDE3 Inhibition Assay

Several methods can be employed to determine the in vitro inhibitory activity of compounds against PDE3. A common and robust method is the fluorescence polarization (FP)-based assay.

Principle of the Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescently labeled cAMP upon its hydrolysis by PDE3. A small, fluorescently labeled cAMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE3 hydrolyzes the cyclic bond, the resulting 5'-AMP is captured by a binding agent, forming a larger complex that tumbles more slowly and thus has a higher fluorescence polarization. The degree of polarization is proportional to PDE3 activity.

Detailed Methodology for a Fluorescence Polarization (FP)-Based PDE3 Inhibition Assay

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagents.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE3A.

Materials:

-

Human recombinant PDE3A (expressed in a suitable system, e.g., Sf9 insect cells)

-

Fluorescein-labeled cAMP (FAM-cAMP)

-

This compound (test compound)

-

Cilostamide or other known PDE3 inhibitor (positive control)

-

Assay Buffer (e.g., Tris-HCl, pH 7.2)

-

IMAP® Binding Solution or similar phosphate-binding agent

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare solutions of the positive control and a vehicle control (buffer with any solvent used for the compounds, e.g., DMSO).

-

Enzyme and Compound Pre-incubation: In a 96-well or 384-well plate, add the diluted test compound, positive control, or vehicle control to the appropriate wells. Add the human recombinant PDE3A enzyme to each well. Allow for a pre-incubation period of approximately 15 minutes at 25°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorescein-labeled cAMP substrate to each well.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 25°C to allow for the enzymatic conversion of FAM-cAMP to FAM-5'-AMP.

-

Termination of Reaction: Stop the reaction by adding the IMAP® Binding Solution. This solution contains nanoparticles that bind to the phosphate group of the newly formed FAM-5'-AMP.

-

Detection: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 470 nm excitation and 525 nm emission).

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a control with no enzyme activity (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Conclusion

This compound is a pharmacologically active metabolite of cilostazol that contributes to its therapeutic effects through the inhibition of phosphodiesterase III. While specific IC50 values are not widely published, its inhibitory activity is estimated to be approximately one-fifth to one-third that of the parent compound. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its PDE3 inhibitory potency, which is essential for further research and development in the field of cardiovascular pharmacology. The provided diagrams offer a clear visualization of the underlying molecular mechanisms and experimental procedures.

References

The Role of 4'-trans-Hydroxy Cilostazol in the Metabolism of Cilostazol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostazol is a quinolinone-derivative medication primarily indicated for the amelioration of symptoms of intermittent claudication. Its therapeutic effects, including antiplatelet and vasodilatory actions, are attributed to the inhibition of phosphodiesterase III (PDE III). The metabolism of cilostazol is a critical determinant of its clinical efficacy and safety, leading to the formation of active metabolites that significantly contribute to its overall pharmacological profile. This technical guide provides an in-depth examination of the role of one of its key active metabolites, 4'-trans-hydroxy cilostazol, in the broader context of cilostazol's metabolic fate.

Formation and Pharmacological Significance of this compound

Cilostazol undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The formation of this compound (OPC-13213) is a significant metabolic pathway. In vitro studies have identified that this hydroxylation of the hexane moiety of cilostazol is mediated by CYP2C19 and CYP3A5.[1]

While not as potent as the parent drug or the other major active metabolite, 3,4-dehydro cilostazol (OPC-13015), this compound is a pharmacologically active compound. It exhibits approximately one-fifth the activity of cilostazol in inhibiting PDE III.[2][3] Despite its lower potency, its contribution to the overall therapeutic effect of cilostazol is noteworthy due to its systemic exposure.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics, protein binding, and relative potency of cilostazol and its active metabolite, this compound.

Table 1: Pharmacokinetic Parameters of Cilostazol and this compound in Healthy Adults

| Parameter | Cilostazol | This compound | Reference |

| Time to Peak Concentration (Tmax) | ~3 hours | Not explicitly stated | [4] |

| Elimination Half-Life (t½) | 11-13 hours | 11-13 hours | [3] |

| Relative Plasma AUC (as % of total analytes) | 56% | 4% | [2][3] |

| Relative Plasma AUC (vs. Cilostazol) | 100% | 9% | [5] |

Table 2: Plasma Protein Binding of Cilostazol and its Metabolites

| Compound | Protein Binding (%) | Primary Binding Protein | Reference |

| Cilostazol | 95-98% | Albumin | [2][3] |

| 3,4-dehydro-cilostazol | 97.4% | Albumin | [2][3] |

| 4'-trans-hydroxy-cilostazol | 66% | Albumin | [2][3] |

Table 3: Relative Potency of Cilostazol and its Active Metabolites

| Compound | Relative Potency (vs. Cilostazol) | Reference |

| Cilostazol | 1 | [5][6] |

| 3,4-dehydro-cilostazol | 4 to 7 times more potent | [2][3] |

| 4'-trans-hydroxy-cilostazol | 2 to 3 times less potent (one-fifth as active) | [2][5] |

Signaling Pathway and Metabolism Overview

The therapeutic effects of cilostazol and its active metabolites are mediated through the inhibition of PDE III, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells. This increase in cAMP results in the inhibition of platelet aggregation and vasodilation.

Experimental Protocols

In Vitro Metabolism of Cilostazol in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of cilostazol using human liver microsomes.

1. Materials and Reagents:

-

Human liver microsomes (pooled)

-

Cilostazol

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

100 mM Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent for reaction termination)

-

Internal standard for analytical quantification

-

Incubator/shaker set to 37°C

2. Procedure:

-

Prepare a stock solution of cilostazol in a suitable solvent (e.g., DMSO or acetonitrile).

-

In a microcentrifuge tube, pre-incubate the human liver microsomes (final protein concentration typically 0.25-0.5 mg/mL) in phosphate buffer at 37°C for approximately 5 minutes.

-

Add cilostazol to the incubation mixture at the desired final concentration and gently mix.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding a sufficient volume of cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis by HPLC or LC-MS/MS.

3. Controls:

-

A "0-minute" time point where the reaction is terminated immediately after the addition of the NADPH regenerating system.

-

A negative control incubation without the NADPH regenerating system.

-

A positive control with a compound known to be metabolized by CYP enzymes.

Quantification of Cilostazol and this compound in Human Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of cilostazol and its metabolites in human plasma.[7]

1. Sample Preparation:

-

To a 1 mL aliquot of human plasma, add an internal standard.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of n-butanol, methanol, and chloroform).

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and an ammonium acetate buffer (pH 6.5).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 20-100 µL.

3. Quantification:

-

Construct a calibration curve using known concentrations of cilostazol and this compound spiked into blank plasma.

-

Quantify the concentrations in the study samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment studying the metabolism of cilostazol.

Conclusion

This compound is an important active metabolite of cilostazol, contributing to the drug's overall therapeutic effect. Its formation is primarily mediated by CYP2C19 and CYP3A5. While less potent than the parent compound and 3,4-dehydro cilostazol, its presence in systemic circulation is significant. Understanding the metabolism of cilostazol to this compound is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and optimizing therapeutic strategies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate metabolic pathways of cilostazol.

References

- 1. researchgate.net [researchgate.net]

- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 3. mttlab.eu [mttlab.eu]

- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 5. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oyc.co.jp [oyc.co.jp]

- 7. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of 4'-trans-Hydroxy Cilostazol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostazol, a quinolinone derivative, is a potent antiplatelet and vasodilating agent indicated for the management of intermittent claudication. Its therapeutic effects are primarily attributed to the inhibition of phosphodiesterase 3 (PDE3). Following oral administration, cilostazol is extensively metabolized in the liver, forming several metabolites, some of which are pharmacologically active. Among these, 4'-trans-Hydroxy Cilostazol (also known as OPC-13213) is a significant active metabolite. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, quantitative data on its biological activity, and the experimental protocols used for its characterization.

Core Pharmacodynamic Properties

Mechanism of Action

The primary mechanism of action of this compound, mirroring that of its parent compound, is the selective inhibition of phosphodiesterase 3 (PDE3).[1][2] PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in various cells, including platelets and vascular smooth muscle cells.[1][3] By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP has two major downstream effects:

-

Inhibition of Platelet Aggregation: Increased cAMP levels in platelets activate Protein Kinase A (PKA), which in turn phosphorylates several proteins that inhibit platelet activation and aggregation induced by various stimuli.[4]

-

Vasodilation: In vascular smooth muscle cells, elevated cAMP levels also activate PKA, which leads to the inhibition of myosin light-chain kinase. This prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[4]

Signaling Pathway of PDE3 Inhibition

The signaling cascade initiated by the inhibition of PDE3 by this compound is illustrated below.

Quantitative Pharmacodynamic Data

While this compound is an active metabolite, its potency as a PDE3 inhibitor is less than that of the parent drug, cilostazol, and another major active metabolite, 3,4-dehydro-cilostazol (OPC-13015).[5][6]

| Compound | Relative Potency (vs. Cilostazol) | IC50 (PDE3A Inhibition) | IC50 (PDE3B Inhibition) |

| Cilostazol | - | 0.2 µM[7] | 0.38 µM[8] |

| This compound (OPC-13213) | 2 to 3 times less potent[6] / One-third the activity[5] | Not explicitly reported | Not explicitly reported |

| 3,4-dehydro-cilostazol (OPC-13015) | 3 to 7 times more potent[6] | Not explicitly reported | Not explicitly reported |

Experimental Protocols

Detailed experimental protocols for the pharmacodynamic characterization of cilostazol and its metabolites are crucial for replicating and building upon existing research.

Phosphodiesterase 3 (PDE3) Inhibition Assay

A standard method for determining the inhibitory activity of compounds against PDE3 involves a radioenzymatic assay.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on PDE3 activity.

Materials:

-

Purified human PDE3A or PDE3B enzyme

-

[3H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Test compound (this compound) and reference compound (Cilostazol)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Scintillation cocktail and counter

Workflow:

Procedure:

-

The purified PDE3 enzyme is pre-incubated with varying concentrations of this compound for a specified period (e.g., 10-15 minutes) at 37°C in the assay buffer.

-

The enzymatic reaction is initiated by the addition of a fixed concentration of [3H]-cAMP.

-

The reaction is allowed to proceed for a defined time (e.g., 20-30 minutes) at 37°C and is then terminated, often by heat inactivation.

-

Snake venom nucleotidase is added to the reaction mixture to hydrolyze the resulting [3H]-AMP to [3H]-adenosine.

-

The mixture is then passed through an anion-exchange resin column. The unreacted, negatively charged [3H]-cAMP binds to the resin, while the neutral [3H]-adenosine passes through.

-

The amount of [3H]-adenosine in the eluate is quantified using liquid scintillation counting.

-

The percentage of PDE3 inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Platelet Aggregation Assay

The effect of this compound on platelet function is typically assessed using an in vitro platelet aggregation assay.

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets from healthy human donors.

-

Platelet agonists (e.g., adenosine diphosphate (ADP), collagen, arachidonic acid).

-

Test compound (this compound).

-

Platelet aggregometer.

Workflow:

Procedure:

-

Whole blood is collected from healthy, drug-free volunteers and centrifuged at a low speed to obtain platelet-rich plasma (PRP).

-

The PRP is pre-incubated with various concentrations of this compound or a vehicle control for a set time (e.g., 5-10 minutes) at 37°C.

-

The PRP sample is placed in a cuvette in a platelet aggregometer, which measures light transmittance through the sample.

-

A platelet agonist (e.g., ADP) is added to the cuvette to induce platelet aggregation.

-

As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases. This change is recorded over time.

-

The maximum percentage of aggregation is determined, and the percentage of inhibition by this compound is calculated by comparing the aggregation in the presence of the compound to that of the vehicle control.

Conclusion

This compound is a pharmacologically active metabolite of cilostazol that contributes to the overall therapeutic effect of the parent drug through its inhibitory action on phosphodiesterase 3. Although less potent than cilostazol and 3,4-dehydro-cilostazol, its presence in the circulation following cilostazol administration is significant. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other active metabolites, which is essential for a comprehensive understanding of drug action and for the development of new therapeutic agents.

References

- 1. Inhibition of platelet aggregation and the release of P-selectin from platelets by cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of cilostazol on platelet aggregation and experimental thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medium.com [medium.com]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to OPC-13213: Chemical Structure, Function, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-13213, known chemically as 6-[4-(1-((1r,4r)-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy]-3,4-dihydroquinolin-2(1H)-one, is a principal active metabolite of the antiplatelet and vasodilatory agent, cilostazol.[1] As a selective inhibitor of phosphodiesterase 3 (PDE3), OPC-13213 contributes to the overall pharmacological effects of its parent drug, albeit with a distinct potency and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative pharmacological data, and relevant experimental methodologies pertaining to OPC-13213. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

OPC-13213, also referred to as 4'-trans-hydroxycilostazol, is a hydroxylated derivative of cilostazol.[1] The introduction of a hydroxyl group on the cyclohexyl ring significantly alters its physicochemical properties, influencing its metabolic stability and interaction with its biological target.

| Property | Value | Reference |

| IUPAC Name | 6-[4-(1-((1r,4r)-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy]-3,4-dihydroquinolin-2(1H)-one | [2] |

| Molecular Formula | C₂₀H₂₇N₅O₃ | [3] |

| Molecular Weight | 385.47 g/mol | [3] |

| CAS Number | 87153-04-6 | [3] |

Mechanism of Action and Function

The primary mechanism of action of OPC-13213 is the selective inhibition of phosphodiesterase 3 (PDE3).[4] PDE3 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in various cells, including platelets, vascular smooth muscle cells, and cardiac myocytes.[5][6] By inhibiting PDE3, OPC-13213 leads to an increase in intracellular cAMP levels. This elevation in cAMP has two major downstream effects:

-

Inhibition of Platelet Aggregation: Increased cAMP levels in platelets activate Protein Kinase A (PKA), which in turn phosphorylates several proteins that inhibit platelet activation and aggregation.[6]

-

Vasodilation: In vascular smooth muscle cells, elevated cAMP levels also activate PKA, leading to the inhibition of myosin light chain kinase and subsequent relaxation of the muscle, resulting in vasodilation.[6]

While OPC-13213 shares this mechanism with its parent drug, cilostazol, its potency is notably lower. Reports indicate that OPC-13213 has approximately one-third the inhibitory activity against platelet aggregation compared to cilostazol.[7][8]

Below is a diagram illustrating the signaling pathway of OPC-13213.

Caption: Signaling pathway of OPC-13213 via PDE3 inhibition.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for OPC-13213, providing a comparative perspective with its parent compound, cilostazol.

Table 1: Potency and Efficacy

| Compound | Target | Parameter | Value | Reference |

| OPC-13213 | Platelet Aggregation | Inhibitory Activity | ~1/3 of Cilostazol | [7][8] |

| Cilostazol | PDE3A | IC₅₀ | 0.2 µM | [9][10] |

Note: A specific IC₅₀ value for OPC-13213 against PDE3 was not available in the searched literature, highlighting an area for further investigation.

Table 2: Pharmacokinetic Properties

| Parameter | OPC-13213 | Cilostazol | Reference |

| Plasma Protein Binding (unbound fraction) | 36.61 - 44.56% | 2.17 - 5.56% | [11] |

| Major Metabolizing Enzymes | CYP2C19, CYP3A5 | CYP3A4, CYP2C19 | [7][8] |

| AUC in Human Plasma (% of Cilostazol) | ~9.1% | 100% | [12] |

Experimental Protocols

Phosphodiesterase 3 (PDE3) Inhibition Assay (General Protocol)

A definitive experimental protocol for determining the IC₅₀ of OPC-13213 was not found in the provided search results. However, a general methodology for a PDE3 inhibition assay can be outlined as follows:

-

Preparation of Reagents: A reaction buffer containing Tris-HCl and MgCl₂ is prepared. A known concentration of cAMP is added to this buffer.

-

Enzyme and Inhibitor Incubation: Purified recombinant PDE3 enzyme is pre-incubated with varying concentrations of the test compound (e.g., OPC-13213) for a specified duration at a controlled temperature.

-

Initiation of Reaction: The reaction is initiated by the addition of the cAMP-containing buffer to the enzyme-inhibitor mixture.

-

Termination and Detection: The reaction is stopped after a defined period. The amount of remaining cAMP or the product of its degradation (AMP) is quantified, typically using radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or fluorescence-based methods.

-

Data Analysis: The percentage of PDE3 inhibition is calculated for each concentration of the test compound. The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates a generalized workflow for a PDE3 inhibition assay.

Caption: Generalized workflow for a PDE3 inhibition assay.

Pharmacokinetic Analysis in Humans

The pharmacokinetic parameters of OPC-13213 are typically determined through clinical studies involving the oral administration of cilostazol to healthy volunteers or patients.

-

Study Design: A crossover study design is often employed where subjects receive single or multiple doses of cilostazol.

-

Blood Sampling: Serial blood samples are collected at predefined time points post-administration.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentrations of cilostazol and its metabolites, including OPC-13213, in the plasma samples are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][13]

-

Pharmacokinetic Modeling: The plasma concentration-time data are then analyzed using pharmacokinetic modeling software (e.g., NONMEM) to determine key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and elimination half-life.[2]

The diagram below outlines the workflow for a typical pharmacokinetic study.

Caption: Workflow for a pharmacokinetic analysis of OPC-13213.

Conclusion

OPC-13213 is a significant active metabolite of cilostazol that contributes to its overall pharmacological profile through the inhibition of PDE3. Its distinct pharmacokinetic properties, including lower plasma protein binding and different primary metabolizing enzymes compared to its parent compound, are crucial considerations in drug development and clinical practice. While its potency as a PDE3 inhibitor is less than that of cilostazol, its presence in the circulation contributes to the therapeutic effects observed with cilostazol administration. Further research to precisely quantify the PDE3 inhibitory activity of OPC-13213 (i.e., determining its IC₅₀) would provide a more complete understanding of its pharmacological role. The information and methodologies presented in this guide offer a solid foundation for researchers and scientists working on cilostazol and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic modeling analysis of cilostazol and its active metabolites (OPC-13015 and OPC-13213) after multiple oral doses of cilostazol in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cilostazol Metabolite (OPC-13213) - CAS - 87153-04-06 | Axios Research [axios-research.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. mdpi.com [mdpi.com]

- 7. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. The metabolism of a new antithrombotic and vasodilating agent, cilostazol, in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aurora.ajou.ac.kr [aurora.ajou.ac.kr]

The Discovery and History of 4'-trans-Hydroxy Cilostazol: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-trans-Hydroxy Cilostazol, also known by its developmental code OPC-13213, is a principal and pharmacologically active metabolite of the antiplatelet and vasodilatory drug, Cilostazol. The discovery and characterization of this metabolite have been crucial in understanding the overall clinical efficacy and safety profile of its parent compound. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of this compound, with a focus on the experimental methodologies and quantitative data that have defined its scientific journey.

Discovery and Historical Context

The development of Cilostazol in the 1980s by Otsuka Pharmaceutical in Japan marked a significant advancement in the treatment of intermittent claudication.[1] The journey to understand its full mechanism of action and metabolic fate led to the identification of its key metabolites. Early clinical investigations into the pharmacokinetics of Cilostazol revealed the presence of several metabolic products in human plasma. Among these, two major active metabolites were identified: 3,4-dehydro-cilostazol (OPC-13015) and 4'-trans-hydroxy-cilostazol (OPC-13213).[2]

The realization that a significant portion of Cilostazol's pharmacological activity could be attributed to its metabolites prompted further in-depth studies. These investigations focused on elucidating the specific metabolic pathways, the enzymes responsible for their formation, and their individual pharmacological profiles. The discovery that this compound possessed approximately one-fifth the phosphodiesterase III (PDE3) inhibitory activity of the parent drug underscored its importance in the overall therapeutic effect of Cilostazol administration.[3][4]

Metabolic Pathway and Biotransformation

Cilostazol undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, to form its active metabolites. The formation of this compound is a critical part of this metabolic cascade.

The biotransformation of Cilostazol to this compound involves the hydroxylation of the cyclohexyl moiety of the parent molecule. This reaction is primarily catalyzed by the CYP3A4 and CYP2C19 isoenzymes, with a minor contribution from CYP3A5.[5][6] The metabolic pathway can be visualized as follows:

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been characterized in numerous clinical studies. Following oral administration of Cilostazol, this compound is readily detected in the plasma. Below is a summary of key pharmacokinetic parameters for this compound in healthy human subjects after multiple oral doses of Cilostazol 100 mg twice daily.

| Parameter | Value | Unit | Reference |

| Cmax,ss (Peak Plasma Concentration at Steady State) | 2,051.0 (433.2) | ng/mL | [7] |

| AUCτ,ss (Area Under the Curve at Steady State) | 27,860.3 (7,152.3) | ng·h/mL | [7] |

| tmax,ss (Time to Peak Plasma Concentration at Steady State) | 4.0 | hours | [7] |

| Apparent Elimination Half-Life (of Cilostazol and its active metabolites) | 11-13 | hours | [3] |

| Protein Binding | 66 | % | [3][4] |

Values are presented as mean (standard deviation) where applicable.

Experimental Protocols

In Vitro Metabolism of Cilostazol using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of Cilostazol to this compound in vitro.

Objective: To identify the metabolites of Cilostazol formed by human liver microsomes and to determine the P450 isoforms involved.

Materials:

-

Cilostazol

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

HPLC-MS/MS system

Procedure:

-

Prepare a stock solution of Cilostazol in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-